molecular formula C9H11ClO3S B1524465 4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene CAS No. 1311317-33-5

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene

Cat. No.: B1524465
CAS No.: 1311317-33-5
M. Wt: 234.7 g/mol
InChI Key: HMEUVZNQILIWNR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene is an organic compound that features a benzene ring substituted with a chloromethyl group, a methanesulfonyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene typically involves the chloromethylation of a suitable benzene derivative. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions are typically acidic, and the process involves the formation of a highly electrophilic intermediate that reacts with the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, while the methanesulfonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and specific chemical properties.

Properties

IUPAC Name

4-(chloromethyl)-1-methoxy-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-8-4-3-7(6-10)5-9(8)14(2,11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEUVZNQILIWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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